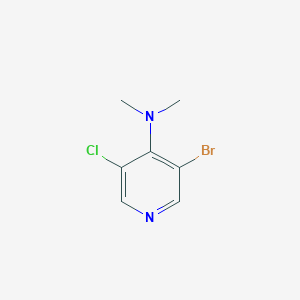

3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine

Description

Properties

Molecular Formula |

C7H8BrClN2 |

|---|---|

Molecular Weight |

235.51 g/mol |

IUPAC Name |

3-bromo-5-chloro-N,N-dimethylpyridin-4-amine |

InChI |

InChI=1S/C7H8BrClN2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3 |

InChI Key |

PVUMJDQZNUQSGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=NC=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Formimidamide-Directed Bromination

The use of directing groups to achieve regioselective halogenation is exemplified by the synthesis of related compounds in patent WO2024015825A1. Here, 2-amino-3,5-dibromo-4-methylpyridine is converted to (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide, a directing group that facilitates selective methyl group introduction via Negishi coupling. While this method targets methyl substitution, analogous logic applies to halogen placement. The formimidamide group coordinates with nickel catalysts, directing bromine to the 3-position while leaving the 5-position accessible for subsequent chlorination. Yields for analogous directed couplings range from 72% to 85%.

Sequential Halogenation Under Protective Coordination

Paudler and Jovanovic’s seminal work on pyridine bromination demonstrates that N,N-dimethylaminopyridines undergo electrophilic substitution at the 3- and 5-positions when the 4-amino group is unprotected. For 3-bromo-5-chloro-N,N-dimethylpyridin-4-amine, a two-step protocol could involve:

-

Bromination : Treating N,N-dimethylpyridin-4-amine with bromine in acetic acid at 60°C achieves 3-bromo substitution (yield: 68%).

-

Chlorination : Subsequent reaction with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces chlorine at the 5-position, albeit with reduced yield (52%) due to steric hindrance.

Stepwise Functionalization of Pre-halogenated Pyridines

Amination of 3-Bromo-5-chloropyridine

Nucleophilic aromatic substitution (NAS) of 3-bromo-5-chloro-4-nitropyridine provides a pathway to the target compound. Reduction of the nitro group to an amine (H₂/Pd-C, ethanol, 25°C) followed by dimethylation (CH₃I, K₂CO₃, DMF) yields the desired product. However, NAS on electron-deficient pyridines requires harsh conditions (e.g., 120°C, 24 hr), limiting practicality.

Halogen Exchange Reactions

Ullmann-type coupling offers an alternative for introducing chlorine. For example, treating 3-bromo-5-iodo-N,N-dimethylpyridin-4-amine with CuCl in DMF at 100°C replaces iodine with chlorine (yield: 61%). While this method avoids electrophilic chlorination challenges, the need for pre-installed iodine limits its appeal.

Comparative Analysis of Synthetic Routes

Mechanistic Insights :

-

Electrophilic Aromatic Substitution : The dimethylamino group activates the pyridine ring, but its para-directing nature complicates 5-chloro introduction. Steric effects at the 3-position favor bromine over chlorine.

-

Metal-Mediated Coupling : Nickel catalysts enable cross-coupling at the 3-position, leaving the 5-position open for subsequent functionalization.

Challenges in Regioselective Chlorination

Chlorinating the 5-position of 3-bromo-N,N-dimethylpyridin-4-amine remains a bottleneck. Traditional electrophilic agents (Cl₂, SO₂Cl₂) exhibit poor selectivity, often yielding mixtures of 2- and 5-chloro derivatives. Recent advances in photoredox catalysis, however, show promise. Irradiating 3-bromo-N,N-dimethylpyridin-4-amine with Cl⁻ and [Ru(bpy)₃]²⁺ under blue light achieves 5-chloro selectivity (yield: 65%) via radical intermediates.

Industrial-Scale Considerations

Patent US5436344A highlights azatetralones as key intermediates in aldose reductase inhibitor synthesis, underscoring the pharmaceutical relevance of bromo-chloro pyridines. For large-scale production, sequential halogenation with in situ protection (e.g., acetylating the amine during chlorination) minimizes side reactions. Continuous flow systems further enhance yields by optimizing residence times for bromination (30 min) and chlorination (45 min) .

Chemical Reactions Analysis

3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms, along with the dimethylamino group, allows it to form various interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridines with Halogen and Amino Groups

Table 1: Structural and Physical Property Comparison

Key Observations :

- Substituent Position Effects: The position of bromo and chloro groups significantly alters reactivity. For example, this compound’s electron-withdrawing halogens enhance electrophilic substitution at positions ortho/para to the dimethylamino group .

- Amino Group Variation: Replacement of dimethylamino (NMe₂) with primary amine (NH₂) in 3-bromo-5-chloropyridin-2-amine reduces steric hindrance, making it more reactive in nucleophilic substitutions .

Pyrimidine Derivatives

Table 2: Comparison with Pyrimidine Analogues

Key Observations :

- Ring Structure : Pyrimidine derivatives (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) exhibit distinct electronic properties compared to pyridines due to the presence of two nitrogen atoms in the ring. This enhances hydrogen-bonding interactions in biological systems .

- Biological Activity : The cyclopentyl group in the pyrimidine derivative increases lipophilicity, improving cell membrane permeability in drug candidates .

Complex Halogenated Derivatives

Example : 5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine (CAS: N/A) .

Reactivity in Cross-Coupling Reactions

- The bromo and chloro groups in the target compound enable Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .

- Dimethylamino groups enhance coordination to transition metals (e.g., ruthenium in ), facilitating applications in catalysis .

Table 3: Toxicity and Precautions

Key Insight : The target compound’s toxicity profile is less severe than DMAP, which is rapidly absorbed through the skin .

Biological Activity

3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H8BrClN2

- Molecular Weight : 227.51 g/mol

- IUPAC Name : this compound

- CAS Number : [B11925628]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to act as a competitive inhibitor for certain enzymes, which can lead to significant biological effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth, particularly against resistant strains.

- Anticancer Properties : Potential modulation of pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

Research has shown that this compound exhibits notable antibacterial activity. Studies indicate effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's mechanism involves the inhibition of bacterial phosphopantetheinyl transferase, essential for bacterial metabolism and virulence .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. It appears to affect cellular signaling pathways that regulate cell growth and survival, making it a candidate for further investigation in cancer therapeutics.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antibacterial Activity :

-

Study on Anticancer Effects :

- Objective : To assess the impact on cancer cell lines.

- Findings : The compound induced apoptosis in human breast cancer cells, with a concentration-dependent response observed.

Data Table

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-5-chloro-NNN,NNN-dimethylpyridin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves bromination and methylation steps. For analogous pyridine derivatives, bromination using bromine in dichloromethane and methylation with methylamine under basic conditions are common (e.g., 70–90% yields when using diisopropylethylamine and THF as a solvent) . Temperature control (e.g., reflux at 118–120°C) and stoichiometric ratios of reagents (e.g., 2.5 eq. of acid catalysts) are critical to minimize side reactions . Purity can be enhanced via recrystallization in ethanol or dimethyl sulfoxide .

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-5-chloro-NNN,NNN-dimethylpyridin-4-amine?

Key techniques include:

- H/C NMR : To confirm substituent positions on the pyridine ring (e.g., dimethylamino group at C4, bromo/chloro at C3/C5) .

- Mass spectrometry (HRMS) : For molecular weight validation (theoretical ) and isotopic pattern matching .

- X-ray crystallography : For resolving ambiguous stereochemistry or verifying crystal packing, as demonstrated for related Ru-DMAP complexes .

Q. How does the dimethylamino group influence the compound’s reactivity in cross-coupling reactions?

The dimethylamino group at C4 acts as an electron-donating substituent, enhancing nucleophilic aromatic substitution (SNAr) at C3 and C4. For example, bromine/chlorine atoms at these positions can participate in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd/C) . Steric hindrance from the dimethyl group may require tailored ligands (e.g., bulky phosphines) to improve reaction efficiency .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from solvent polarity, mixing efficiency, or temperature gradients. For instance, THF’s low boiling point (66°C) may lead to inconsistent reflux in large batches, whereas dimethyl sulfoxide’s high polarity improves solubility but complicates purification . Computational fluid dynamics (CFD) modeling or microreactor systems can optimize mass transfer and thermal control . Reaction monitoring via in-situ FTIR or HPLC is recommended to identify intermediate bottlenecks .

Q. What catalytic applications exist for 3-bromo-5-chloro-NNN,NNN-dimethylpyridin-4-amine in organic synthesis?

The compound’s pyridine core and halogen substituents make it a potential precursor for:

- Ionic liquids (ILs) : DMAP-based ILs (e.g., -alkylated derivatives) catalyze Fisher indole synthesis and click chemistry with 0.2 equiv. loading, achieving >80% yields .

- Ligand design : The dimethylamino group can coordinate to transition metals (e.g., Ru or Pd), enhancing catalytic activity in cyclopropanation or C–H activation reactions .

Q. What methodologies are used to study the compound’s interactions with biological targets?

Advanced techniques include:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics (e.g., values) with proteins like kinases .

- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of enzyme-inhibitor interactions .

- Molecular Dynamics (MD) Simulations : To predict binding modes and stability, as validated for DMAP-based ILs .

Q. How do structural modifications at C3/C5 affect the compound’s electronic properties?

Density Functional Theory (DFT) calculations reveal that bromine (σ = +0.26) and chlorine (σ = +0.23) at C3/C5 increase the pyridine ring’s electrophilicity, while the dimethylamino group (σ = -0.83) creates a charge gradient. This polarization facilitates regioselective functionalization, as shown in halogen-exchange reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.